Product packaging for Furo[2,3-c]pyridin-3(2H)-one hydrochloride(Cat. No.:CAS No. 106531-51-5)

Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Cat. No.: B595849
CAS No.: 106531-51-5
M. Wt: 171.58
InChI Key: FWVRHCYASFZWGO-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-3(2H)-one hydrochloride (CAS 106531-51-5) is a high-purity chemical intermediate of significant value in pharmaceutical research and development. Its fused furopyridine structure serves as a critical building block for the synthesis of novel, biologically active compounds . This compound is primarily recognized for its application in anticancer research, particularly in the development of inhibitors targeting the epidermal growth factor receptor (EGFR) . Furopyridine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, which are key drivers in non-small cell lung cancer (NSCLC), with some compounds exhibiting IC50 values in the nanomolar range and showing cytotoxicity against resistant cancer cell lines . The core furopyridine scaffold is also being explored for the creation of molecules with potential therapeutic effects against other conditions, including inflammation and neurological disorders . Furthermore, recent studies highlight its utility in the synthesis of novel furopyridone derivatives that show remarkable cytotoxic activity against esophageal cancer cell lines, underscoring its versatility in oncology drug discovery . The hydrochloride salt form enhances the compound's solubility, making it more suitable for experimental and formulation purposes in various research settings . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B595849 Furo[2,3-c]pyridin-3(2H)-one hydrochloride CAS No. 106531-51-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-3-8-2-1-5(6)7;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVRHCYASFZWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704463
Record name Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1)
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-51-5
Record name Furo[2,3-c]pyridin-3(2H)-one, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-furo[2,3-c]pyridin-3-one hydrochloride
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Advanced Synthetic Methodologies for Furo 2,3 C Pyridin 3 2h One Hydrochloride and Its Derivatives

Multi-Component Reactions for Furo[2,3-c]pyridine (B168854) Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials.

The Groebke-Blackburn-Bienaymé (GBB) Reaction and Unusual Product Formation in Furo[2,3-c]pyridines

The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established three-component reaction that typically synthesizes imidazo-fused heterocycles from the acid-catalyzed condensation of a heterocyclic amidine, an aldehyde, and an isonitrile. researchgate.netacs.org This reaction has been a valuable tool for medicinal chemists due to its one-pot nature and the ability to easily diversify the resulting scaffold. researchgate.net

An interesting and synthetically valuable deviation from the expected GBB reaction pathway occurs with the use of pyridoxal (B1214274) as the aldehyde component. researchgate.netnih.gov Instead of the anticipated imidazo[1,2-a]pyridine, the reaction unexpectedly yields a furo[2,3-c]pyridine scaffold. nih.gov This unusual product formation is attributed to the unique structure of pyridoxal. It is proposed that the initial Schiff base formed between pyridoxal and the amidine (such as 2-aminopyridine) undergoes a cyclization involving the phenolic hydroxyl group of the pyridoxal moiety, rather than the typical cyclization involving the pyridine (B92270) nitrogen of the amidine. researchgate.netacs.org This alternative cyclization pathway leads directly to the formation of the 2,3-diamino-furo[2,3-c]pyridine core. researchgate.netacs.org

For instance, an acid-catalyzed (HCl in dioxane) three-component condensation of 2-aminopyridine, pyridoxal, and an isocyanide like tert-octyl isocyanide in anhydrous methanol (B129727) can produce the corresponding furo[2,3-c]pyridine derivative. researchgate.netacs.org This accidental discovery has opened a new avenue for the synthesis of this particular heterocyclic system. acs.org

Optimization Strategies for GBB-Derived Furo[2,3-c]pyridine Scaffolds

Following the discovery of this unusual GBB reaction, research has focused on optimizing the conditions to improve the yields and applicability of this method for creating libraries of furo[2,3-c]pyridine derivatives. acs.org Initial attempts using microwave-mediated heating for the three-component condensation often resulted in poor yields for a number of substrates, indicating a need for further optimization. acs.org

A significant improvement was achieved by shifting from microwave heating to simply stirring the three components at room temperature. acs.org Carrying out the condensation of the amidine, pyridoxal, and isocyanide in methanol with a catalytic amount of HCl in dioxane for 12 hours at room temperature led to improved yields. acs.org A notable advantage of this optimized protocol is that for many reactions, the desired intermediate products precipitated out of the reaction mixture overnight and could be isolated by simple filtration without the need for column chromatographic purification. acs.org This streamlined, three-step process, which includes the initial condensation, a subsequent dealkylation, and a final diazotization, has been successfully used to synthesize a library of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. acs.org

However, the scope of this optimized strategy has its limitations. The method is most effective when using aromatic amines as the amidine component. acs.org Attempts to use alkyl amines, terminal amides, or carbamates did not yield the desired products, which is likely due to the non-formation or instability of the necessary intermediate Schiff base. acs.org

Transition Metal-Catalyzed Approaches to Furo[2,3-c]pyridine Ring Systems

Transition metal catalysis offers powerful and versatile methods for the construction of complex heterocyclic frameworks. While specific examples for the synthesis of Furo[2,3-c]pyridin-3(2H)-one hydrochloride are not extensively documented, methodologies applied to isomeric furopyridines, such as furo[2,3-b]pyridines, highlight the potential of these catalysts.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. In the context of furopyridine synthesis, palladium-catalyzed reactions such as Sonogashira couplings followed by Wacker-type heteroannulations have been employed for the one-pot synthesis of certain furopyridine isomers. nih.gov For the related furo[2,3-b]pyridine (B1315467) system, a concise four-step synthesis has been developed that installs functional handles at the 3- and 5-positions, which are suitable for subsequent palladium-mediated cross-coupling reactions. nih.gov Another approach for the synthesis of furo[2,3-b]pyridines involves a Pd(II)-catalyzed reaction between β-ketodinitriles and alkynes, which proceeds through an unusual N–H/C annulation. nih.gov While these methods are for a different isomer, they demonstrate the utility of palladium catalysis in constructing the fused furan (B31954) and pyridine rings.

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are powerful strategies for constructing cyclic and heterocyclic systems in a convergent and often stereocontrolled manner.

One of the reported syntheses of the furo[2,3-c]pyridine ring system involves a multi-step sequence starting from a known piperidinone. researchgate.net This facile synthesis is achieved through a five-step process that includes a Wittig olefination, an intramolecular cyclization of the resulting product by treatment with Ph-Se-Cl, a NaIO4-mediated oxidative dehydroselenylation, formation of the furan ring via reduction, and a final aromatization step. researchgate.net

While Diels-Alder reactions are a common strategy for pyridine synthesis, specific applications for the direct construction of the furo[2,3-c]pyridine core are not widely reported. acs.org However, intramolecular Diels-Alder reactions have been explored for related systems like furo[3,4-c]pyridines as a route to conformationally restricted analogues of nicotine (B1678760) and anabasine. nih.gov Another strategy for a different isomer involves a Pummerer-Diels-Alder sequence to generate and trap furo[3,4-c]pyridines. nih.gov These examples on related isomers suggest that cycloaddition pathways could be viable for accessing the furo[2,3-c]pyridine skeleton, although this remains an area for further exploration.

1,3-Dipolar Cycloaddition Reactions Leading to Furo[2,3-c]pyridine Derivatives

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. rsc.org This strategy is a cornerstone in synthetic organic chemistry, offering high regio- and stereoselectivity. rsc.org While direct synthesis of the Furo[2,3-c]pyridin-3(2H)-one core via this method is not extensively documented in dedicated studies, the principles of the reaction are highly applicable to the formation of the furan portion of the scaffold.

The reaction, often named the Huisgen cycloaddition after its pioneer Rolf Huisgen, involves the [3+2] cycloaddition of a three-atom, four-electron component (the 1,3-dipole) and a two-electron component (the dipolarophile), such as an alkene or alkyne. rsc.org For the synthesis of a furo[2,3-c]pyridine system, a plausible strategy would involve the reaction of a carbonyl ylide (a type of 1,3-dipole) with a suitable dipolarophile. Carbonyl ylides are particularly useful for generating oxygen-containing five-membered rings. rsc.org

In a related application, intramolecular 1,3-dipolar cycloadditions of azomethine ylides have been successfully employed to create complex fused heterocyclic systems. For instance, researchers have generated azomethine ylides from N-substituted 3-allyl-aminobenzo[b]furan-2-aldehydes, which then undergo intramolecular cycloaddition to form tetracyclic products with a benzo[b]furo[3,2-b]pyrrolo[2,3-d]pyridine core. youtube.com This demonstrates the utility of cycloaddition reactions in building complex structures upon a pre-existing furan ring.

Pictet-Spengler Reaction in the Synthesis of Tetrahydrofuro[3,2-c]pyridines (Analogous Systems)

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. An analogous approach has been effectively developed for the semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, which share a similar fused core. acs.orgrsc.orgsemanticscholar.orgntnu.no This method is based on the condensation of the readily accessible 2-(5-methylfuran-2-yl)ethanamine with various commercially available aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. acs.orgrsc.org

The reaction proceeds by forming an iminium cation intermediate which then undergoes cyclization onto the electron-rich furan ring. ntnu.no The efficiency of the reaction is influenced by the nature of the substituents on the aldehyde. Research indicates that benzaldehydes bearing electron-donating groups generally provide the desired tetrahydrofuro[3,2-c]pyridine products in significantly higher yields compared to those with electron-withdrawing groups. acs.orgntnu.no This is attributed to the increased stability of the iminium cation required for smooth cyclization. ntnu.no

The table below summarizes the results from the synthesis of various 4-substituted tetrahydrofuro[3,2-c]pyridines, highlighting the reaction conditions and yields.

EntryAldehyde (Substituent)Acid CatalystSolventTime (h)TemperatureYield (%)Reference
1BenzaldehydeHClAcOH48rt47 semanticscholar.org
24-MethoxybenzaldehydeHClAcOH6.570 °C38 semanticscholar.org
34-(Trifluoromethyl)benzaldehydeHClAcOH48rt21 semanticscholar.org
44-NitrobenzaldehydeHClAcOH48rt22 semanticscholar.org
52-NaphthaldehydeHClAcOH48rt55 semanticscholar.org

Directed Functionalization and Core Modification

Electrophilic Substitution on Benzo[b]furo[2,3-c]pyridines (e.g., nitration, acylation)

The functionalization of furopyridine scaffolds via electrophilic aromatic substitution (EAS) is challenging due to the opposing electronic characteristics of the fused rings. The furan ring is electron-rich and generally reactive towards electrophiles, while the pyridine ring is electron-deficient and highly resistant to EAS, often requiring harsh reaction conditions. quimicaorganica.org When pyridine does undergo electrophilic substitution, it typically directs the incoming electrophile to the meta-position (C-3 or C-5). quimicaorganica.org

For the related benzo[b]furan system, electrophilic attack preferentially occurs at the C2 position, followed by the C3 position. rsc.org In the fused benzo[b]furo[2,3-c]pyridine system, this inherent reactivity difference complicates direct functionalization.

Despite these challenges, a practical protocol for the highly regioselective meta-nitration of pyridines, including a furopyridine derivative, has been developed using a dearomatization-rearomatization strategy. acs.org This method successfully introduced a nitro group at the meta-position of the pyridine core under mild, catalyst-free conditions, representing a significant breakthrough for the late-stage functionalization of such heterocycles. acs.org

In a different context, acylation has been used as a key step in the synthesis of the benzo[b]furo[2,3-c]pyridine core itself. The acylation of 3-acetonylbenzo[b]furans with acid anhydrides in the presence of perchloric acid leads to the formation of benzo[b]furo[2,3-c]pyrylium salts, which are versatile intermediates. researchgate.net

Post-Synthetic Modifications and Derivatization Strategies

Once the core furopyridine structure is assembled, various post-synthetic modifications can be employed to introduce diverse functionalities. A notable strategy involves the conversion of benzo[b]furo[2,3-c]pyrylium salts into the corresponding benzo[b]furo[2,3-c]pyridines by reacting them with ammonia. researchgate.net This transformation effectively installs the pyridine nitrogen, completing the heterocyclic core.

Another powerful derivatization strategy involves installing functional handles suitable for cross-coupling reactions. For the isomeric furo[2,3-b]pyridine system, a synthetic route was developed to produce a di-substituted core with a chloro group at the 5-position and a triflate group at the 3-position. acs.org These groups serve as versatile handles for palladium-mediated coupling reactions, allowing for the introduction of a wide array of substituents at specific positions. acs.org

Furthermore, simple chemical transformations can be used to create derivatives such as hydrochloride salts. Furo[2,3-c]pyridine compounds have been converted into their hydrochlorides by treatment with a saturated solution of HCl in 2-propanol, a common strategy to improve solubility and handling of amine-containing compounds.

Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridines via Diazotization

A sophisticated post-synthetic modification strategy has been developed to construct novel tricyclic systems by fusing a triazole ring to the furo[2,3-c]pyridine core. This method yields triazolo[4′,5′:4,5]furo[2,3-c]pyridines through a multi-step sequence that begins with a unique multicomponent reaction. rsc.orgresearchgate.net

The synthesis starts with an unusual Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.net Unlike the classic GBB reaction, using pyridoxal as the aldehyde component leads to the formation of a 2,3-diamino-furo[2,3-c]pyridine intermediate. rsc.orgresearchgate.net This key intermediate possesses two adjacent amino groups on the furan ring, which are perfectly positioned for subsequent cyclization.

The final and crucial step is a nitrosonium-mediated diazotization of the diamino intermediate. rsc.org This reaction converts the two amino groups into a fused 1,2,3-triazole ring, affording the final triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. rsc.orgresearchgate.net This elegant three-step process, combining a multicomponent reaction with a subsequent diazotization/cyclization, allows for the creation of a diverse library of complex, fused heterocyclic compounds from simple starting materials. rsc.orgresearchgate.net

Chemical Reactivity and Mechanistic Insights of Furo 2,3 C Pyridine Compounds

Reaction Pathways and Stereoselectivity in Furo[2,3-c]pyridine (B168854) Formation

No specific reaction pathways for the formation of Furo[2,3-c]pyridin-3(2H)-one have been detailed in the available literature. Information on the stereoselectivity of its synthesis is also absent, which is expected for an achiral molecule unless a chiral derivative is being synthesized.

Investigations into Intermediate Species and Transition States

Mechanistic studies, including the investigation of intermediate species and transition states for the formation of Furo[2,3-c]pyridin-3(2H)-one, are not described in the reviewed scientific papers.

Influence of Reaction Conditions on Product Regioselectivity and Yield

While the regioselectivity of reactions on the pyridine (B92270) ring is a well-studied area, specific data and research findings on how reaction conditions influence the regioselectivity and yield of Furo[2,3-c]pyridin-3(2H)-one synthesis are not available.

Biological and Pharmacological Applications of Furo 2,3 C Pyridine Derivatives

Immunomodulatory Activities and Vaccine Adjuvant Development

A novel class of Furo[2,3-c]pyridines has been identified for its significant immunomodulatory effects, particularly as vaccine adjuvants. nih.gov These compounds have shown a remarkable ability to stimulate specific immune pathways without inducing a broad proinflammatory response, making them attractive candidates for safer vaccine formulations. nih.gov

Furo[2,3-c]pyridines as Toll-like Receptor 8 (TLR8) Agonists

In the search for new, synthetically accessible vaccine adjuvants, 2,3-diamino-furo[2,3-c]pyridines were synthesized and identified as potent agonists of Toll-like Receptor 8 (TLR8). nih.gov TLR8 is a key receptor in the innate immune system, and its activation can lead to a robust immune response. Several analogues of this furopyridine series were found to activate TLR8-dependent NF-κB signaling in HEK293 cells. nih.gov Notably, these compounds did not induce proinflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), but they did upregulate several chemokine ligand genes. nih.gov This selective activation profile suggests a more targeted and potentially less reactogenic adjuvant activity. nih.gov

Structure-Activity Relationship (SAR) Profiling for TLR8 Activity

A focused library of Furo[2,3-c]pyridine (B168854) analogues was synthesized to explore the structure-activity relationship (SAR) for TLR8 agonism. nih.gov The studies revealed a distinct SAR profile based on substitutions at the C2 position of the furopyridine core. The potency of TLR8 activation was found to be highly dependent on the nature of the substituent at this position.

Below is a table summarizing the TLR8 activation by various C2-substituted Furo[2,3-c]pyridine analogs, measured by NF-κB activation in HEK-Blue-hTLR8 cells.

Table 1: TLR8 Agonistic Activity of C2-Substituted Furo[2,3-c]pyridine Analogs

Compound C2-Substituent EC50 (µM) for TLR8 Activation
Analog 1 n-pentyl 1.1 ± 0.1
Analog 2 n-butyl 1.9 ± 0.1
Analog 3 isobutyl 2.1 ± 0.3
Analog 4 n-propyl 4.3 ± 0.3
Analog 5 cyclopropylmethyl 6.4 ± 0.4

| Analog 6 | 2-methylpropyl | 2.1 ± 0.3 |

Data sourced from Salunke et al., 2012. nih.gov

In Vivo Immunization Studies

The most active Furo[2,3-c]pyridine compound from the SAR studies was selected for in vivo evaluation as a vaccine adjuvant in rabbits. nih.gov The study demonstrated that the compound possesses prominent adjuvant effects. nih.gov The strong adjuvant activity, coupled with the complete lack of proinflammatory cytokine induction, highlights this novel chemotype as a promising class of compounds for vaccine development, which are anticipated to be free from local or systemic reactogenicity. nih.gov

Anticancer and Enzyme Inhibitory Potentials

The furopyridine scaffold is also a subject of interest in oncology research. Derivatives of the analogous Furo[2,3-b]pyridine (B1315467) have been investigated for their ability to inhibit key enzymes in the cell cycle and for their direct cytotoxic effects on cancer cells. researchgate.netnih.govnih.gov

Furo[2,3-b]pyridines as CDK2 Inhibitors (Analogous Scaffold)

Cyclin-dependent kinase 2 (CDK2) is a crucial enzyme for cell cycle progression, and its inhibition is a validated strategy in cancer therapy. nih.gov A series of novel pyridine (B92270) and furopyridine derivatives were designed and synthesized as potential CDK2 inhibitors. nih.gov Among them, the Furo[2,3-b]pyridine scaffold proved to be a promising template. nih.gov

The inhibitory activity of these compounds against the CDK2/cyclin A2 enzyme was evaluated. The results showed that several derivatives were potent inhibitors.

Table 2: CDK2/Cyclin A2 Inhibitory Activity of Furo[2,3-b]pyridine Analog and Other Derivatives

Compound Compound Class IC50 (µM)
Roscovitine (Reference) Purine analog 0.394
Compound 14 Furo[2,3-b]pyridine 0.93
Compound 4 Nicotinonitrile 0.24
Compound 8 Pyrazolo[3,4-b]pyridin 0.65

| Compound 11 | Pyridine-2-yl ethanethioate | 0.50 |

Data sourced from Mekky et al., 2022. nih.gov

Anti-Proliferative Activity Against Human Cancer Cell Lines

Derivatives of Furo[2,3-b]pyridine have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. nih.govnih.govnih.gov In one study, newly synthesized Furo[2,3-b]pyridine derivatives were tested for their cytotoxicity against four different human cancer cell lines: HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung). nih.gov The Furo[2,3-b]pyridine derivative (compound 14) showed notable activity, particularly against the HCT-116 colon cancer cell line. nih.gov Another study reported that Furo[2,3-b]pyridines-2-carboxamides also possess antiproliferative activity. nih.gov

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Furo[2,3-b]pyridine Derivative (Compound 14)

Cell Line Cancer Type IC50 (µM) Doxorubicin (B1662922) IC50 (µM)
HCT-116 Colon Carcinoma 31.3 40.0
MCF-7 Breast Adenocarcinoma 55.5 64.8
HepG2 Hepatocellular Carcinoma 25.1 24.7

| A549 | Lung Carcinoma | 70.7 | 58.1 |

Data sourced from Mekky et al., 2022. nih.gov

These findings underscore the potential of furopyridine-based compounds as scaffolds for developing novel anticancer agents. researchgate.netnih.govnih.gov

Molecular Docking Studies and Binding Interactions with Target Enzymes

Molecular docking simulations are crucial computational tools used to predict the binding orientation and affinity of a molecule to a target protein. Such studies have provided significant insights into the interaction of furopyridine derivatives with various enzymes.

Research into derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one), a related fused pyridine system, has demonstrated specific inhibitory actions. A particular derivative, compound 10 , featuring a benzylamino group at C(4) and dimethylation at C(1), was identified as a highly efficient and specific inhibitor of the constitutive 20S proteasome's (c20S) PA site, with an IC50 value of 600 nM. nih.gov Notably, it showed no significant inhibition of the immunoproteasome (i20S) PA site. nih.gov In silico docking assays suggested that for compound 10 , the typical binding poses observed at the constitutive PA site were absent at the immunoproteasome's catalytic site. nih.gov In contrast, the thieno[2,3-d]pyrimidine-4-one derivative 40 was found to be a T-L site-specific inhibitor for both the constitutive and immunoproteasome, with IC50 values of 9.9 μM and 6.7 μM, respectively. nih.gov

In another area, new derivatives of pyridine, pyrazolopyridine, and furopyridine have been investigated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Molecular docking studies of these compounds suggest a binding mode within the CDK2 active site that is similar to that of the reference inhibitor, roscovitine. nih.gov Specifically, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14 ) was among the most active inhibitors identified, with an IC50 value of 0.93 µM. nih.gov

Furthermore, docking studies on a series of furo[2,3-d]pyrimidine (B11772683) derivatives targeting PI3K/AKT pathways revealed that compound 10b exhibited an improved binding pattern with key amino acids in both the PI3K and AKT-1 binding sites. nih.gov

Table 1: Molecular Docking and Enzyme Inhibition Data

Compound Target Enzyme/Site Biological Activity/Finding IC50 Value
Compound 10 Constitutive 20S Proteasome (cPA site) Site-specific inhibitor 600 nM nih.gov
Compound 40 Constitutive 20S Proteasome (T-L site) T-L site-specific inhibitor 9.9 µM nih.gov
Compound 40 Immunoproteasome (T-L site) T-L site-specific inhibitor 6.7 µM nih.gov
Compound 14 CDK2/cyclin A2 Active inhibitor 0.93 µM nih.gov
Compound 10b PI3Kα/β Dual inhibitor 0.175 ± 0.007 µM / 0.071 ± 0.003 µM nih.gov
Compound 10b AKT Dual inhibitor 0.411 ± 0.02 µM nih.gov

Other Therapeutic and Biological Explorations

Melatonin (B1676174) Analogues Derived from Furo[2,3-b]- and [2,3-c]pyridines

The structural similarity of furopyridines to melatonin has prompted research into their potential as melatonin receptor ligands. clockss.orgcapes.gov.brresearchgate.net Several studies have indicated that melatonin analogues substituted at the C-2 position may exhibit greater potency than melatonin itself, which is attributed to the presence of a C-2 binding site on the melatonin receptors. clockss.org

To leverage this, synthetic approaches have been developed to create furopyridine analogues that incorporate a phenyl group at the C-2 position while retaining the essential 5-methoxy group and 3-ethanamide side chain found in melatonin. clockss.org A key synthetic strategy involves a carbonylative cyclization of a 5-hydroxy-2-methoxy-4-(2-phenylethynyl)pyridine intermediate. clockss.orgresearchgate.net This reaction, using carbon monoxide, palladium chloride (PdCl2), and copper chloride (CuCl2) under basic conditions, successfully yields a methyl 2,5-substituted furo[2,3-c]pyridine-3-carboxylate, a crucial precursor for melatonin analogues. clockss.orgcapes.gov.brresearchgate.net

Research on the related furo[3,2-b]pyridine (B1253681) scaffold has also yielded potent melatonin receptor ligands. nih.gov The introduction of a 1-naphthyl substituent at the C2-position resulted in a compound with high selectivity for the MT2 receptor over the MT1 receptor, with a reported MT1/MT2 ratio of approximately 150 (MT1 Ki = 198 nM, MT2 Ki = 1.3 nM). nih.gov

Antimycobacterial Activity of Furo[3,4-d]pyrimidine Scaffolds (Analogous System)

While direct studies on the antimycobacterial properties of furo[3,4-d]pyrimidines are limited in the provided context, research on the analogous pyrazolo[3,4-d]pyrimidine system offers valuable insights. A variety of 6-substituted pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis strain H37Rv in vitro. nih.gov

Several compounds from this series demonstrated significant activity, with a minimum inhibitory concentration (MIC) of less than 6.25 µg/mL. nih.gov Notably, compound 8d was identified as the most potent in this study, exhibiting an MIC below 6.25 µg/mL and an IC90 of 1.53 µg/mL. nih.gov Other active compounds included 5a, 5b, 6c, 7a, 7b, 8e, and 8f . nih.gov

Table 2: Antimycobacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL)
5a, 5b Mycobacterium tuberculosis H37Rv < 6.25 nih.gov
6c Mycobacterium tuberculosis H37Rv < 6.25 nih.gov
7a, 7b Mycobacterium tuberculosis H37Rv < 6.25 nih.gov
8d, 8e, 8f Mycobacterium tuberculosis H37Rv < 6.25 nih.gov

General Relevance in Antimicrobial and Anti-inflammatory Research

The furan (B31954) and pyridine rings are considered privileged structures in medicinal chemistry, and their fusion into the furopyridine scaffold has been a source of compounds with notable antimicrobial and anti-inflammatory properties. nih.govnih.govmdpi.comnih.gov

Antimicrobial Research The antimicrobial potential of furopyridine-related structures has been explored against a range of pathogens. In one study, a series of furo[2,3-c]pyrazole derivatives were synthesized and tested. nih.gov Compound 12 (1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone) showed activity against Bacillus subtilis equal to that of chloramphenicol, with an MIC of 3.125 μg/mL. nih.gov Additionally, compounds 7 (N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine) and 13 (2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one) displayed potent antifungal activity against Botrytis fabae and Fusarium oxysporum, with MICs of 6.25 μg/mL. nih.gov Other studies have highlighted the broad-spectrum antimicrobial activity of various pyridine derivatives. nih.govresearchgate.net

Anti-inflammatory Research Derivatives of 3-hydroxy-pyridine-4-one have been evaluated for anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov All tested compounds showed significant anti-inflammatory activity. nih.gov The mechanism of action for these pyridine-4-one derivatives is thought to be related to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov Furan derivatives, in general, have also been noted for their anti-inflammatory effects, which may be exerted through the modulation of signaling pathways such as MAPK and PPAR-ɣ. nih.gov

Computational Chemistry and Advanced Spectroscopic Characterization of Furo 2,3 C Pyridin 3 2h One Hydrochloride Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are indispensable tools for predicting the molecular and electronic characteristics of furo[2,3-c]pyridine (B168854) derivatives. These computational approaches offer insights into reaction mechanisms, reactivity, and the intrinsic properties of the molecular framework, complementing experimental findings.

Density Functional Theory (DFT) has been employed to investigate the regioselective lithiation of the parent furo[2,3-c]pyridine core. Theoretical calculations, specifically using the B3LYP/6-31G(d) method, have been conducted to characterize the chemical species involved, including reactive aggregates and transition structures. researchgate.netresearchgate.net These studies help in estimating the free energies of activation and relative reaction rates, providing a theoretical basis for observed experimental outcomes in synthetic procedures. researchgate.netresearchgate.net The calculations have demonstrated that the type of aggregate (e.g., dimer vs. tetramer) plays a crucial role in determining the chemoselectivity of the reaction. researchgate.net

Furthermore, DFT has been utilized in the broader context of related fused heterocyclic systems to understand their biological activity. For instance, in studies of furo[2,3-c]quinolines, a benzologue of the furo[2,3-c]pyridine system, DFT calculations with the BLYP density functional were used to obtain quantum mechanics (QM) charges for ligands in preparation for molecular docking studies with biological targets like Toll-like receptor 8 (TLR8). nih.gov Such computational models are vital in structure-based drug design, helping to predict and rationalize the interaction between small molecules and protein binding sites. nih.gov

While specific studies employing Modified Neglect of Diatomic Overlap (MNDO) on Furo[2,3-c]pyridin-3(2H)-one hydrochloride were not prominent in the reviewed literature, semi-empirical methods are a recognized class of computational tools for predicting reactivity in larger molecular systems. These methods, such as PM6-D3H4X, offer a faster alternative to high-level ab initio or DFT calculations, making them suitable for high-throughput virtual screenings of compound libraries. muni.cz They are particularly useful in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations where a specific region of a large system, such as the ligand in a protein-ligand complex, is treated with a quantum mechanical method while the larger environment (the protein) is handled by classical molecular mechanics. muni.cz For heterocyclic systems, these approximations can provide valuable predictions of molecular properties and reactivity, guiding synthetic efforts and biological evaluation, although their accuracy is dependent on the quality of the parameterization for the specific atoms and bonds involved. muni.cz

Spectroscopic Elucidation of Furo[2,3-c]pyridine Structures

The definitive identification and structural confirmation of furo[2,3-c]pyridine derivatives rely heavily on a suite of advanced spectroscopic techniques. NMR, mass spectrometry, and X-ray crystallography are routinely used in concert to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of furo[2,3-c]pyridine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure.

Interactive Table: Selected ¹H and ¹³C NMR Data for Furo[2,3-c]pyridine Derivatives

Compound¹H NMR (500 MHz, DMSO-d₆) δ (ppm)¹³C NMR (126 MHz, DMSO-d₆) δ (ppm)Reference
(1-(5-Chloropyridin-2-yl)-5-methyl-1H- nih.govresearchgate.netresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol8.81 (d, J = 2.3 Hz, 1H), 8.51 (s, 1H), 8.35 (dd, J = 8.6, 2.5 Hz, 1H), 8.16 (d, J = 8.6 Hz, 1H), 5.03 (t, J = 5.2 Hz, 1H), 4.91 (d, J = 5.2 Hz, 2H), 2.76 (s, 3H)165.1, 154.9, 147.6, 147.1, 143.3, 142.2, 139.8, 131.9, 128.7, 120.9, 119.4, 118.4, 59.8, 18.3 researchgate.net
(1-(4-Chlorophenyl)-5-methyl-1H- nih.govresearchgate.netresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol8.45 (s, 1H), 7.94–7.89 (m, 2H), 7.78–7.73 (m, 2H), 4.44 (s, 2H), 2.75 (s, 3H)165.0, 154.7, 143.1, 142.1, 135.9, 135.0, 129.5, 127.9, 127.1, 122.8, 119.3, 59.6, 18.2 nih.gov
2-butylfuro[2,3-c]quinoline9.08 (d, J = 0.5 Hz, 1H), 8.19 (dd, J = 8.4, 0.5 Hz, 1H), 8.09 – 8.05 (m, 1H), 7.66 (ddd, J = 8.4, 6.9, 1.5 Hz, 1H), 7.60 (ddd, J = 8.1, 7.0, 1.2 Hz, 1H), 6.90 (d, J = 0.8 Hz, 1H), 2.92 (t, 2H), 1.82 (m, 2H), 1.46 (m, 2H), 0.99 (t, J = 7.4 Hz, 3H)163.2, 148.8, 144.3, 136.4, 131.4, 130.1, 127.3, 126.5, 123.7, 123.2, 101.0, 29.9, 28.5, 22.4, 13.9 nih.gov

Mass spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is critical for confirming the elemental composition of newly synthesized furo[2,3-c]pyridine derivatives. HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula.

For a series of novel triazolo[4′,5′:4,5]furo[2,3-c]pyridines, HRMS analysis using a Waters Micromass Q-Tof (ESI-MS) spectrometer was used to confirm the final products. nih.govresearchgate.net For instance, the [M+H]⁺ ion for (1-(5-chloropyridin-2-yl)-5-methyl-1H- nih.govresearchgate.netresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol was calculated to be 316.0596 and found to be 316.0671, confirming the molecular formula C₁₄H₁₁ClN₅O₂. researchgate.net This level of accuracy is essential for validating the identity of target molecules in a synthetic sequence. researchgate.netacs.org

Interactive Table: HRMS Data for Selected Furo[2,3-c]pyridine Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
(1-(5-Chloropyridin-2-yl)-5-methyl-1H- nih.govresearchgate.netresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanolC₁₄H₁₁ClN₅O₂316.0596316.0671 researchgate.net
(1-(4-Chlorophenyl)-5-methyl-1H- nih.govresearchgate.netresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanolC₁₅H₁₂ClN₄O₂315.0643315.0807 nih.gov
(5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H- nih.govresearchgate.netresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanolC₁₆H₁₂F₃N₄O₂349.0907349.1046 nih.gov
2-butylfuro[2,3-c]quinolineC₁₅H₁₅NO225.11226.13 nih.gov

When NMR and MS data are insufficient to resolve all structural ambiguities, or when the absolute confirmation of stereochemistry and conformation is required, single-crystal X-ray crystallography is the definitive analytical method. This technique provides a precise three-dimensional map of the atoms within a crystal lattice.

The formation of the furo[2,3-c]pyridine skeleton, which can arise from unusual reaction pathways, has been unambiguously confirmed by single-crystal X-ray analysis. researchgate.netscispace.com In one study, a derivative was crystallized and analyzed, revealing a monoclinic system with the space group P21/c. nih.govresearchgate.net The analysis confirmed the flat structure of the tricyclic core and provided detailed bond lengths and angles, leaving no doubt as to the connectivity of the synthesized molecule. nih.govresearchgate.net An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram from such an analysis provides a clear visual representation of the molecule's structure and thermal motion of its atoms. researchgate.netresearchgate.net

Interactive Table: Crystallographic Data for a Furo[2,3-c]pyridine Derivative

ParameterValueReference
Compound Name(2-Amino-3-(tert-butylamino)-7-methylfuro[2,3-c]pyridin-8-yl)methanol (Compound 20 in source) nih.govresearchgate.net
Crystal SystemMonoclinic nih.gov
Space GroupP21/c nih.gov
Molecules per Unit Cell (Z)4 nih.govresearchgate.net
R-indices (all data)R1 = 0.0463, wR2 = 0.0962 clockss.org

Theoretical Studies on Structure-Activity Relationships and Ligand-Target Interactions

The therapeutic potential of Furo[2,3-c]pyridin-3(2H)-one and its derivatives has been significantly illuminated through the use of computational chemistry and advanced spectroscopic techniques. These theoretical studies provide critical insights into the structural features governing their biological activity and the specific interactions they form with their molecular targets. While detailed research focusing exclusively on the hydrochloride salt is limited, extensive investigation into the parent scaffold and its analogs offers a robust framework for understanding its structure-activity relationships (SAR) and ligand-target interactions, particularly in the context of enzyme inhibition.

Structure-Activity Relationship (SAR) Studies

SAR studies on the furo[2,3-c]pyridine core have been instrumental in identifying key structural motifs that dictate the potency and selectivity of these compounds as inhibitors of various enzymes, including Poly (ADP-ribose) polymerase (PARP) and protein kinases like B-Raf. nih.govresearchgate.net The core of these studies lies in systematically modifying the chemical structure of the lead compound and assessing the resulting impact on its biological activity.

The furo[2,3-c]pyridine scaffold itself is recognized as a privileged structure in drug discovery, offering multiple points for chemical modification. researchgate.net These modifications can influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for effective binding to a biological target. For instance, in the development of B-Raf inhibitors, the strategic addition of an indanone oxime moiety to the furo[2,3-c]pyridine framework was found to yield highly potent and selective compounds. researchgate.net

General findings from SAR studies on related pyridine (B92270) derivatives suggest that the presence and positioning of specific functional groups can significantly enhance biological activity. Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) have been shown to improve the antiproliferative effects of pyridine-based compounds. Conversely, the introduction of bulky groups or certain halogens can sometimes lead to a decrease in activity.

The following table summarizes the generalized impact of substitutions on the activity of furopyridine and related pyridine derivatives, based on findings from broader studies.

Substitution Position Substituent Type General Effect on Activity
VariesSmall, polar groups (e.g., -OH, -NH2)Often enhances activity through improved target interactions.
VariesBulky, non-polar groupsMay decrease activity due to steric hindrance.
Pyridine RingElectron-donating groupsCan modulate the electronic properties of the ring system, influencing binding affinity.
Pyridine RingElectron-withdrawing groupsCan alter the pKa of the molecule, affecting its ionization state and interactions.

This table represents generalized trends observed in broader classes of pyridine derivatives and may not be directly representative of all this compound analogs.

Ligand-Target Interactions and Molecular Modeling

Molecular docking and other computational techniques have been pivotal in elucidating the binding modes of furo[2,3-c]pyridine derivatives with their protein targets. These studies provide a three-dimensional visualization of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

In the context of PARP inhibition, computational analyses have been crucial for understanding how these molecules fit into the nicotinamide (B372718) binding pocket of the enzyme. nih.gov For many PARP inhibitors, a common binding motif involves the formation of hydrogen bonds with key amino acid residues like Gly863 and Ser904 in PARP1. nih.gov The planar furo[2,3-c]pyridine core is well-suited to participate in pi-stacking interactions with aromatic residues within the active site, further stabilizing the complex.

Similarly, in the pursuit of B-Raf inhibitors, virtual and high-throughput screening, followed by detailed molecular modeling, guided the optimization of initial hits. researchgate.net These computational approaches helped in rationalizing the observed SAR and in designing new analogs with improved potency and selectivity.

The predicted physicochemical properties of the parent compound, Furo[2,3-c]pyridin-3(2H)-one, also provide insights into its potential for drug-likeness.

Computed Property Value
Molecular FormulaC₇H₅NO₂
Molecular Weight135.12 g/mol
XLogP3-AA0.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

Data sourced from PubChem for the parent compound Furo[2,3-c]pyridin-3(2H)-one.

These computational predictions, combined with empirical data from biological assays, create a powerful synergy for the rational design of novel therapeutic agents based on the Furo[2,3-c]pyridin-3(2H)-one scaffold.

Comparative Analysis with Isomeric and Fused Furo Pyridine Heterocycles

Structural and Synthetic Divergence Across Furo[2,3-b], Furo[3,2-b], and Furo[3,2-c]pyridine (B1313802) Isomers

The constitutional isomers of furopyridine, specifically the Furo[2,3-b], Furo[3,2-b], and Furo[3,2-c] systems, exhibit distinct structural and electronic characteristics that profoundly influence their chemical reactivity and synthetic accessibility. These differences arise from the varied annulation of the electron-rich furan (B31954) ring to the electron-deficient pyridine (B92270) core. nih.gov

Structural Differences:

The primary structural divergence lies in the position of the oxygen atom and the nitrogen atom relative to the fused bond. This positioning affects the electron density distribution across the bicyclic system, influencing the sites susceptible to electrophilic or nucleophilic attack.

Furo[2,3-b]pyridine (B1315467): In this isomer, the furan ring is fused at the 'b' face of the pyridine ring, adjacent to the nitrogen atom. This arrangement results in a system often considered an isostere of azaindole and has gained traction as a hinge-binding template in kinase inhibitors. nih.gov

Furo[3,2-b]pyridine (B1253681): Here, the fusion is also at the 'b' face, but the oxygen of the furan ring is further from the pyridine nitrogen compared to the [2,3-b] isomer.

Furo[3,2-c]pyridine: This isomer features the fusion at the 'c' face of the pyridine ring.

These structural nuances are reflected in their spectroscopic properties, such as their nuclear magnetic resonance (NMR) spectra, which can be used to distinguish between the isomers.

Synthetic Divergence:

The synthetic routes to these isomers are tailored to the specific arrangement of the fused rings. Generally, the strategies involve either the construction of the furan ring onto a pre-existing pyridine or the formation of the pyridine ring from a furan precursor. semanticscholar.org

A variety of synthetic methodologies have been developed for each isomer:

Furo[2,3-b]pyridines: Common synthetic approaches include nucleophilic aromatic substitution on 2-halopyridines followed by ring closure and intramolecular Diels-Alder reactions. nih.gov A concise four-step synthesis has been developed to produce these scaffolds with functional handles for further chemical modifications. nih.gov

Furo[3,2-b]pyridines: A convenient one-pot synthesis has been reported, involving sequential C-C coupling and C-O bond-forming reactions under ultrasound irradiation, showcasing an efficient route to 2-substituted derivatives. nih.govresearchgate.net

Furo[3,2-c]pyridines: The Pictet-Spengler reaction provides a pathway to tetrahydrofuro[3,2-c]pyridines. Another notable method involves the synthesis from 3-alkynyl-4-pyrones.

The choice of synthetic strategy is often dictated by the desired substitution pattern on the final furopyridine scaffold.

Table 1: Comparative Overview of Synthetic Strategies for Furopyridine Isomers
IsomerKey Synthetic StrategiesStarting Materials (Examples)
Furo[2,3-b]pyridineNucleophilic Aromatic Substitution & Ring Closure, Intramolecular Diels-Alder Reaction2-halopyridines, Trisubstituted pyridines
Furo[3,2-b]pyridineOne-pot C-C and C-O bond formation (Ultrasound assisted)3-chloro-2-hydroxypyridine, terminal alkynes
Furo[3,2-c]pyridinePictet-Spengler Reaction, Synthesis from 3-alkynyl-4-pyrones2-(Furan-2-yl)ethanamine derivatives, 3-alkynyl-4-pyrones

Comparative Pharmacological Profiles of Distinct Furo-Pyridine Scaffolds and Related Fused Heterocycles

The isomeric furopyridine scaffolds serve as privileged structures in drug discovery, with each isomer demonstrating a distinct and, at times, overlapping spectrum of biological activities. This diversity in their pharmacological profiles is a direct consequence of their unique three-dimensional structures and electronic properties, which dictate their interactions with biological targets.

Furo[2,3-b]pyridines have emerged as a versatile scaffold with a broad range of reported activities. They have been extensively investigated as:

Anticancer agents: Derivatives have shown cytotoxic activity against various cancer cell lines, including breast cancer. cncb.ac.cnnih.gov Their mechanism of action can involve the inhibition of key signaling pathways. cncb.ac.cn

Kinase inhibitors: The Furo[2,3-b]pyridine core is recognized as a valuable hinge-binding motif in the design of inhibitors for kinases such as EGFR and AKT. nih.gov

Antitubercular agents: Certain substituted furopyridines have demonstrated activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov

IRAK4 inhibitors: Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory and autoimmune diseases. nih.gov

Furo[3,2-b]pyridines also exhibit significant pharmacological potential, particularly as:

Anticancer agents: These compounds have shown promising cytotoxic properties against cancer cell lines. nih.govresearchgate.net

Nicotinic Acetylcholine Receptor (nAChR) Inhibitors: Furo[3,2-b]pyridine has been identified as an inhibitor of α7 nicotinic acetylcholine receptors. cymitquimica.com

Furo[3,2-c]pyridines have been explored for their effects on the central nervous system:

Potential Antipsychotic Activity: Arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system have shown significant activity in preclinical models of psychosis. These compounds exhibit potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors with weak interaction at dopamine (B1211576) D2 receptors. nih.gov

The pharmacological activities of these scaffolds are often compared to their thieno- and pyrrolopyridine counterparts, which are also important heterocyclic systems in medicinal chemistry.

Table 2: Comparative Pharmacological Activities of Furopyridine Isomers
IsomerKey Pharmacological ActivitiesTherapeutic Areas
Furo[2,3-b]pyridineAnticancer, Kinase Inhibition, Antitubercular, IRAK4 InhibitionOncology, Infectious Diseases, Inflammation, Autoimmune Diseases
Furo[3,2-b]pyridineAnticancer, α7 nAChR InhibitionOncology, Neurological Disorders
Furo[3,2-c]pyridinePotential Antipsychotic (Serotonin Receptor Affinity)Psychiatry, Neurological Disorders

Insights from Structure-Activity Comparisons for Rational Design

The study of structure-activity relationships (SAR) is crucial for the rational design of new therapeutic agents. By systematically modifying the furopyridine core and observing the effects on biological activity, medicinal chemists can identify key structural features responsible for potency and selectivity.

Key SAR Insights:

Substitution Patterns: The position and nature of substituents on the furopyridine ring system have a profound impact on pharmacological activity. For instance, in a series of dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitors, structural modifications were crucial for improving potency and pharmacokinetic properties. nih.gov

Bioisosteric Replacement: The furopyridine scaffold itself can be considered a bioisostere of other bicyclic systems like azaindole. nih.gov This concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties, is a powerful tool in drug design to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles. nih.gov The strategic replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of quorum sensing inhibitors, illustrating the potential of this approach. nih.govrsc.org

Scaffold Hopping and Hybridization: The design of novel anticancer agents has been achieved through scaffold hopping and hybridization of known bioactive molecules with pyridine-annulated structures. rsc.org This strategy allows for the exploration of new chemical space and the discovery of compounds with improved properties.

The rational design of furopyridine-based drugs involves a deep understanding of how the core scaffold and its substituents interact with the target protein. Computational methods, such as molecular docking, can provide valuable insights into these interactions and guide the design of more potent and selective inhibitors. cncb.ac.cn The pyridine and dihydropyridine scaffolds are widely recognized for their importance in drug design, and their fusion with a furan ring offers a unique platform for the development of new therapeutic agents. nih.govnih.gov

The antiproliferative activity of pyridine derivatives is often influenced by the presence and position of specific functional groups. For example, methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity, while halogen atoms or bulky groups may lead to lower activity. nih.govresearchgate.netmdpi.com These general principles of SAR for pyridine derivatives can be applied to the more complex furopyridine systems to guide the design of new drug candidates.

Future Prospects and Emerging Research Avenues for Furo 2,3 C Pyridin 3 2h One Hydrochloride

Innovations in Green Chemistry and Sustainable Synthesis of Furo[2,3-c]pyridine (B168854) Derivatives

The synthesis of complex heterocyclic molecules like furo[2,3-c]pyridine derivatives is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and environmental safety. researchgate.net Researchers are moving away from traditional, often harsh, synthetic methods toward more innovative and eco-friendly approaches.

Key areas of innovation include:

Multicomponent Reactions (MCRs): MCRs are highly valued for their efficiency, as they combine three or more reactants in a single step to form a complex product, minimizing waste and saving energy. researchgate.net The development of novel MCRs provides a direct and atom-economical route to highly substituted furo[2,3-c]pyridines. acs.org

Novel Catalysis: There is a growing emphasis on using heterogeneous catalysts, such as metal-organic frameworks (MOFs) or magnetic nanocatalysts, which can be easily recovered and reused, reducing waste and cost. researchgate.netresearchgate.net For instance, palladium/copper-catalyzed coupling reactions have been employed for the synthesis of substituted furopyridines, showcasing the utility of advanced catalytic systems. grafiati.com

Eco-Friendly Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a central theme in sustainable synthesis. researchgate.net Magnetized deionized water has been explored as a medium for synthesizing related pyrimidine (B1678525) derivatives, highlighting a novel technique with potential applicability to furopyridine synthesis. researchgate.net

Flexible Building Block Systems: The development of versatile starting materials and building blocks allows for the flexible and efficient construction of a diverse library of furo[2,3-c]pyridine derivatives. clockss.org One approach involves the functionalization of electron-rich aromatic compounds with reagents like 1,3-oxazolidines to construct the core structure. acs.org

These sustainable methods not only reduce the environmental impact of chemical synthesis but also facilitate the rapid and efficient production of diverse furo[2,3-c]pyridine derivatives for biological screening.

Identification of Novel Biological Targets and Therapeutic Applications

The furo[2,3-c]pyridine scaffold is a privileged structure that has demonstrated activity against a range of biological targets, suggesting its potential in various therapeutic areas. Initial high-throughput screening and subsequent optimization have identified potent derivatives with promising applications.

Oncology: A significant area of research is the development of furo[2,3-c]pyridine-based anticancer agents. researchgate.net Derivatives of the closely related furo[2,3-b]pyridine (B1315467) have shown activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Furthermore, a series of furo[2,3-c]pyridine indanone oximes were developed as highly potent and selective inhibitors of the B-Raf kinase, a critical target in certain cancers like melanoma. nih.gov Other related furopyrimidine structures have been designed as dual inhibitors of PI3K/AKT, another crucial signaling pathway in cancer. rsc.orgnih.gov

Neuroscience: The furo[3,2-c]pyridine (B1313802) ring system, an isomer of the title compound's core, has been investigated for its potential as an antipsychotic agent. nih.gov These derivatives have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while having weaker interactions with dopamine (B1211576) D2 receptors, suggesting a distinct mechanism of action for achieving antipsychotic effects. nih.gov

Antiviral and Antimicrobial: Fused derivatives of furopyridines are known to exhibit a wide spectrum of biological activities, including potential antiviral and antimicrobial properties. researchgate.netresearchgate.net This broad bioactivity encourages further exploration of furo[2,3-c]pyridine derivatives against various pathogens.

The table below summarizes some of the identified biological targets for various furopyridine derivatives.

Derivative ClassBiological TargetTherapeutic AreaReference
Furo[2,3-c]pyridine indanone oximesB-Raf KinaseOncology nih.gov
Furo[3,2-c]pyridine arylpiperazinesSerotonin 5-HT1/5-HT2 ReceptorsNeuroscience nih.gov
Furo[2,3-b]pyridine derivativesCDK2Oncology nih.gov
Furo[2,3-d]pyrimidine (B11772683) derivativesPI3K/AKTOncology rsc.orgnih.gov

Rational Drug Design and Development of Next-Generation Furo[2,3-c]pyridine-Based Agents

The development of new therapeutic agents based on the furo[2,3-c]pyridine scaffold is heavily reliant on rational drug design strategies. These approaches use an understanding of the biological target and the molecule's structure-activity relationships (SAR) to create more effective and selective compounds.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical modifications to the furo[2,3-c]pyridine core affect its biological activity. For example, in the development of B-Raf inhibitors, researchers systematically modified the initial hit compound to evolve a series of furo[2,3-c]pyridine indanone oximes with high potency. nih.gov Similarly, SAR investigations of related furopyridine derivatives have shown that the presence of specific functional groups, such as a thione group, can increase antitumor activity against certain cancer cell lines. nih.gov

Computational and Molecular Modeling: Computer-aided drug design (CADD) plays a crucial role in accelerating the discovery process. Molecular docking studies are used to predict how different furo[2,3-c]pyridine derivatives will bind to the active site of a target protein, such as a kinase. nih.govrsc.org This allows chemists to prioritize the synthesis of compounds that are most likely to be active. Molecular dynamics simulations can further refine these models by showing how the compound interacts with the target over time. rsc.org

Bioisosteric Modification: This strategy involves replacing certain parts of a molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve the compound's pharmacological profile. nih.gov The furo[2,3-b]pyridine core itself has been used as a bioisosteric replacement for the promiscuous azaindole scaffold in kinase inhibitors, demonstrating an ability to improve selectivity while maintaining potency. nih.gov This principle is central to designing next-generation agents based on the furo[2,3-c]pyridine framework.

Through these iterative cycles of design, synthesis, and testing, researchers aim to develop next-generation furo[2,3-c]pyridine-based agents with enhanced potency, improved selectivity, and favorable drug-like properties.

Translational Research from Bench to Preclinical and Clinical Studies

Translational research aims to bridge the gap between basic scientific discoveries in the laboratory and their application in clinical practice. For furo[2,3-c]pyridine derivatives, this process is in the early but promising stages.

In Vitro Evaluation: The first step in translational research involves testing the compounds on isolated enzymes or cells. Numerous studies have reported the in vitro activity of furopyridine derivatives against various human cancer cell lines, including breast, colon, and liver cancer lines. nih.govnih.gov For example, furo[2,3-d]pyrimidine-based chalcones demonstrated potent anti-proliferative activity against a panel of 59 cancer cell lines. nih.gov

Preclinical Animal Models: Compounds that show significant in vitro promise are advanced to preclinical testing in animal models to evaluate their efficacy and behavior in a living organism. Furo[3,2-c]pyridine derivatives with potential antipsychotic activity were tested in rats to assess their effects on stereotyped behavior and avoidance responses. nih.gov In oncology, a novel furo[2,3-d]pyrimidine-based chalcone (B49325) revealed comparable anticancer results to the established drug doxorubicin (B1662922) in an in vivo mouse model. nih.gov These preclinical evaluations are critical for determining whether a compound warrants further development. nih.gov

Currently, the research on Furo[2,3-c]pyridin-3(2H)-one hydrochloride and its derivatives is largely concentrated in the discovery and preclinical phases. There is no publicly available information indicating that this specific compound or its direct derivatives have entered human clinical trials. The successful progression of these compounds through rigorous preclinical testing will be the determining factor for their eventual translation into new medicines.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity Challenges
CyclizationH₂SO₄, 80°C, 12h60-75Byproduct formation
OxidationKMnO₄, H₂O, reflux50-65Over-oxidation risks

How can researchers characterize and validate the structural integrity of this compound?

Basic Research Question
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the fused-ring structure and substituent positions. The carbonyl group (C=O) appears at ~170 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A C18 column and acetonitrile/water mobile phase are standard .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 172.04 (free base) and 208.49 (hydrochloride) .

What experimental strategies can address contradictions in reported biological activities of this compound?

Advanced Research Question
Discrepancies in studies (e.g., varying enzyme inhibition efficacy) may arise from:

  • Purity variability : Impurities >2% can skew bioassay results. Validate compound purity via HPLC before testing .
  • Assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO) affect binding affinity. Standardize protocols across replicates .
  • Structural analogs : Some studies may inadvertently use methylated or halogenated derivatives. Cross-verify compound identity via NMR and CAS registry numbers .

Recommendation : Replicate assays under controlled conditions and include positive controls (e.g., known HIV-1 reverse transcriptase inhibitors) .

How does the fused-ring system influence the compound’s reactivity and biological interactions compared to analogs?

Advanced Research Question
The furan-pyridine fusion confers unique properties:

  • Electronic effects : The electron-rich furan ring enhances nucleophilic substitution at the pyridine’s 2-position, facilitating derivatization .
  • Biological targeting : The planar structure allows π-π stacking with enzyme active sites (e.g., HIV-1 reverse transcriptase), unlike non-fused pyridines. Methyl or halogen substitutions alter steric hindrance and binding kinetics .

Q. Table 2: Structural and Functional Comparison with Analogs

CompoundKey FeatureBioactivity Difference
Furo[3,2-b]pyridineDifferent ring fusionLower antimicrobial potency
2-Methylfuro[2,3-c]pyridineMethyl group at 2-positionEnhanced metabolic stability

What are the recommended safety protocols for handling this compound in laboratory settings?

Basic Research Question
While specific toxicology data are limited, general precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the hydrochloride salt .

What advanced methodologies can elucidate the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

  • Molecular docking simulations : Use software like AutoDock Vina to model interactions with HIV-1 reverse transcriptase. Compare binding energies with clinical inhibitors (e.g., nevirapine) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes .
  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .

How can researchers optimize derivatization strategies to enhance bioactivity?

Advanced Research Question

  • Position-specific substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the pyridine’s 5-position to enhance electrophilicity and enzyme binding .
  • Prodrug design : Attach hydrolyzable esters to improve solubility and bioavailability .

Example : Bromination at the furan’s 4-position increased antiviral activity by 40% in analog studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.